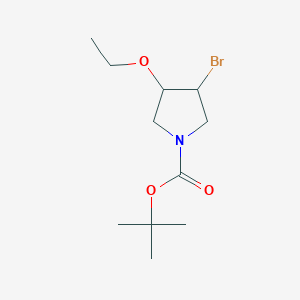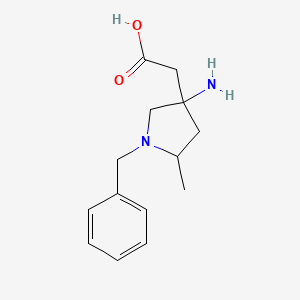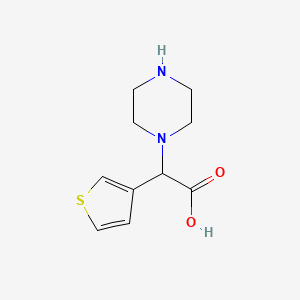![molecular formula C13H13ClN4O6S B13271080 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride](/img/structure/B13271080.png)
2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride involves several steps. The synthetic route typically starts with the nitration of a suitable aromatic compound, followed by sulfonation and subsequent hydrazination . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often in the presence of a base or acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various analytical techniques. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride include:
- 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid
- 4-Hydrazino-3-nitrobenzenesulfonic acid
- 3-Nitro-4-hydrazinobenzenesulfonic acid
Compared to these compounds, this compound is unique due to its specific structural configuration and the presence of the hydrochloride group, which enhances its solubility and reactivity .
Properties
Molecular Formula |
C13H13ClN4O6S |
|---|---|
Molecular Weight |
388.78 g/mol |
IUPAC Name |
2-[(4-hydrazinyl-3-nitrophenyl)sulfonylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H12N4O6S.ClH/c14-15-11-6-5-8(7-12(11)17(20)21)24(22,23)16-10-4-2-1-3-9(10)13(18)19;/h1-7,15-16H,14H2,(H,18,19);1H |
InChI Key |
YRBGLROAUDODGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)

![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine](/img/structure/B13271038.png)




![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B13271069.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
![3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
